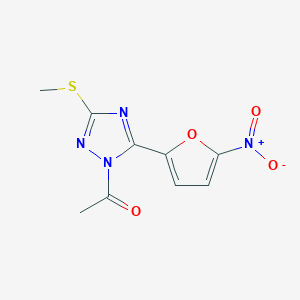![molecular formula C23H30N2 B14589453 1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine CAS No. 61456-49-3](/img/structure/B14589453.png)
1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to two piperidine rings via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine typically involves the reaction of 4-bromomethylbiphenyl with piperidine under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: The piperidine rings can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while alkylation would introduce alkyl groups onto the piperidine rings.
Applications De Recherche Scientifique
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its structural features.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group can engage in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]diethylamine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dimorpholine
Uniqueness
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is unique due to its specific combination of a biphenyl group and two piperidine rings. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
61456-49-3 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[(4-phenylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2 |
Clé InChI |
IIHZXTWUVCJJTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


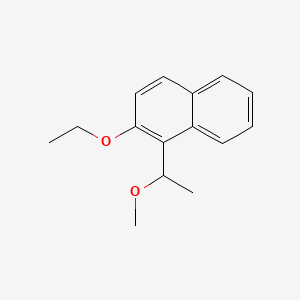
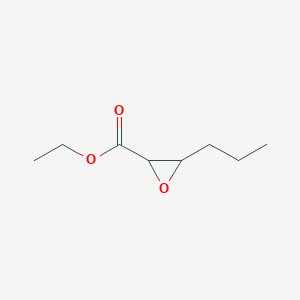

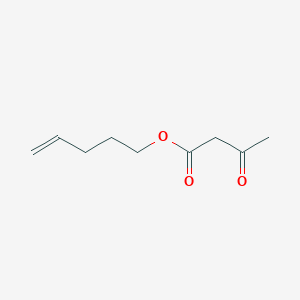
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)

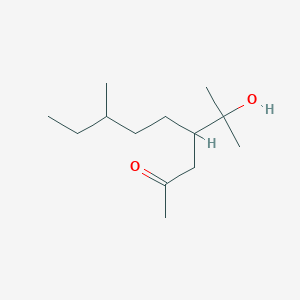
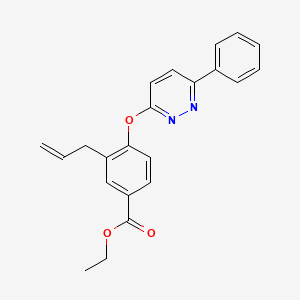
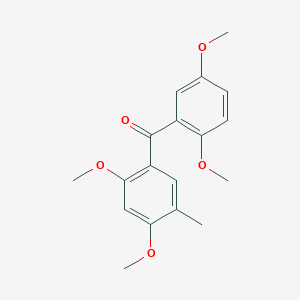
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
